molecular formula C23H15FN6O B2494260 3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891110-42-2

3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No. B2494260
CAS RN: 891110-42-2
M. Wt: 410.412
InChI Key: MRIAUDUOHHKICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical reactions, starting from basic heterocyclic amines or other precursors. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives through reactions involving 4-amino-5-(pyridin-4- yl)-4H-1,2,4-triazole-3-thiol and 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, characterized by NMR, FT-IR, and LC-MS spectral studies (Patel & Patel, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, Hwang et al. (2006) reported the crystal structure of a triazolo-triazine derivative, highlighting the importance of intermolecular hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure (Hwang et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Spectroscopic Analysis : Heterocyclic compounds, including those with a structure similar to 3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, have been synthesized and characterized through NMR, FT–IR, and LC-MS spectral studies. Such compounds demonstrate significant antibacterial and antifungal activities against various microorganisms (Patel & Patel, 2015).
  • Antiproliferative Activity : Compounds with a similar molecular structure have shown the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).

Pharmacological Applications

  • Development of P2X7 Antagonists : Studies have explored compounds structurally related to this compound in the development of P2X7 receptor antagonists, which have applications in treating mood disorders (Chrovian et al., 2018).

Antimicrobial Evaluation

  • Antimicrobial Activity : The structural analogs of this compound have been synthesized and evaluated for antimicrobial activity, demonstrating effectiveness against a range of bacterial and fungal pathogens (Prakash et al., 2011).

Anticancer Activity

  • Antiproliferative Effects in Cancer Research : Fluorinated derivatives similar in structure have shown high antiproliferative activity against breast, colon, and lung cancer cell lines. These studies indicate the potential for developing new anticancer therapies (Dolzhenko et al., 2008).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include studies on its potential as a therapeutic agent, given the known biological activities of similar compounds .

properties

IUPAC Name

3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIAUDUOHHKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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